2,4-Dichloroaniline
Overview
Description
2,4-Dichloroaniline is a dichloroaniline carrying chloro substituents at positions 2 and 4 . It is an organic xenobiotic compound and its acute toxicity, modes of action and physicochemical properties have been investigated . It appears as beige crystals .
Synthesis Analysis
This compound is synthesized from acetanilide by chlorination and hydrolysis . Another synthetic method involves taking aniline as raw material, first adopting hydrochloric acid and hydrogen peroxide system chlorination to obtain 2,4,6-trichloroaniline .
Molecular Structure Analysis
The molecular formula of this compound is C6H5Cl2N . A spectroscopic study on the molecular structure and vibrational spectra of this compound has been conducted .
Chemical Reactions Analysis
This compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents . It has been reported that this compound is degraded by Delftia tsuruhatensis H1 .
Physical and Chemical Properties Analysis
This compound has a melting point of 59-62 °C and a boiling point of 245 °C . It is insoluble in water and may be sensitive to exposure to air .
Scientific Research Applications
Ecotoxicological Assessment in Aquatic Environments
2,4-Dichloroaniline (2,4-DCA) has been studied for its ecotoxicological effects, particularly in aquatic environments. Kilemade and Mothersill (2000) used rainbow trout primary epidermal cell cultures to assess the toxicity of 2,4-DCA, demonstrating its increasingly toxic effect over a specific dose range and providing insights into its potential environmental hazards (Kilemade & Mothersill, 2000).
Trends in 2,4-D Herbicide Toxicity Studies
Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review to analyze global trends and research gaps in the study of 2,4-D herbicide toxicity, highlighting the key areas of focus and potential directions for future research (Zuanazzi, Ghisi, & Oliveira, 2020).
Spectroscopic Analysis
Sundaraganesan et al. (2009) explored the molecular structure and vibrational spectra of 2,4-DCA through experimental and theoretical studies, providing insights into its molecular behavior and potential applications in materials science (Sundaraganesan et al., 2009).
Bioremediation Potential
Research by Kuhn and Suflita (1989) on the biodegradation of chloroanilines, including 2,4-DCA, in methanogenic aquifers suggests the potential for using specific microbial processes for environmental cleanup and bioremediation (Kuhn & Suflita, 1989).
Electrochemical Oxidation Studies
Studies by Kádár et al. (2001) on the electrochemical oxidation of 2,4-DCA in acetonitrile solution contribute to the understanding of its chemical behavior under various conditions, which is crucial for applications in electrochemistry and environmental engineering (Kádár et al., 2001).
Green Algae for Environmental Pollution Control
Wang, Poon, and Cai (2012) investigated the ability of green algae, Chlorella pyrenoidosa, to degrade and remove 2,4-DCA from water, highlighting the potential use of microalgae in controlling environmental pollution (Wang, Poon, & Cai, 2012).
Mechanism of Action
Target of Action
2,4-Dichloroaniline (2,4-DCA) is an organic compound that primarily targets the cell walls of plants . It is also known to influence protein production and increase ethylene production .
Mode of Action
The compound interacts with its targets by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These interactions result in changes in the structure and function of the cells, leading to the death of the plant cells .
Biochemical Pathways
The biodegradation of 2,4-DCA involves a series of biochemical pathways. The first step is the dechlorination of 2,4-DCA with a reductive dehalogenase that removes chlorine from the ortho position to form a monochlorinated aniline . This monochlorinated aniline can then be readily degraded . The second step is an oxidative deamination of chloroaniline to chlorocatechol via a modified ortho-cleavage pathway . These affected pathways and their downstream effects play a crucial role in the degradation and detoxification of 2,4-DCA.
Pharmacokinetics
It is known that 2,4-dca is moderately persistent in the environment .
Result of Action
The action of 2,4-DCA results in the death of plant cells . In humans, exposure to 2,4-DCA can cause skin and eye irritation, blue skin, blue lips or fingernails, dizziness, nausea, shortness of breath, confusion, convulsions, unconsciousness, or abdominal pain . Prolonged exposure can lead to the formation of methemoglobin in the blood supply, which effectively reduces the oxygen-carrying capacity of the bloodstream and could rapidly result in death .
Action Environment
The action, efficacy, and stability of 2,4-DCA can be influenced by various environmental factors. For instance, 2,4-DCA present in soil biodegrades relatively slowly . Due to its low sorption to soil particles, it may leach into the groundwater . It is also toxic to aquatic organisms, which is due to the impediment of the 2,4-DCA on the oxygen-carrying capacity of the blood supply, thus effectively suffocating the aquatic organism .
Safety and Hazards
2,4-Dichloroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may form combustible dust concentrations in air and is toxic to aquatic life with long-lasting effects . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .
Biochemical Analysis
Cellular Effects
2,4-Dichloroaniline has been found to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are complex and depend on a variety of factors, including the specific cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions and their consequences are still being investigated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,4-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCMTOWTPBNWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Record name | 2,4-DICHLOROANILINE | |
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Record name | 2,4-DICHLOROANILINE | |
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DSSTOX Substance ID |
DTXSID1024966 | |
Record name | 2,4-Dichloroaniline | |
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Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dichloroaniline appears as beige crystals. (NTP, 1992), Other Solid; Pellets or Large Crystals, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,4-DICHLOROANILINE | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C AT 760 mm Hg, 245 °C | |
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Flash Point |
115 °C | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in water, alcohol, and ether., Solubility in water: none | |
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Density |
1.567 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.567 @ 20 °C, 1.57 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
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Color/Form |
PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER | |
CAS No. |
554-00-7 | |
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Melting Point |
145 to 147 °F (NTP, 1992), 63-64 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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